tert-Butyl 4-dodecylbenzene-1-sulfonate

Surfactant partitioning Non-aqueous formulation Lipophilicity

tert-Butyl 4-dodecylbenzene-1-sulfonate is a non-ionic sulfonate ester combining a hydrophilic benzenesulfonate core with a hydrophobic C12 alkyl chain and a bulky tert-butyl ester terminus. This structural arrangement yields a computed logP of 7.73 and a polar surface area (PSA) of 51.75 Ų, placing the compound in a distinct lipophilicity/charge class compared to common anionic alkylbenzene sulfonates.

Molecular Formula C22H38O3S
Molecular Weight 382.6 g/mol
CAS No. 165378-16-5
Cat. No. B14263912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-dodecylbenzene-1-sulfonate
CAS165378-16-5
Molecular FormulaC22H38O3S
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C
InChIInChI=1S/C22H38O3S/c1-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(19-17-20)26(23,24)25-22(2,3)4/h16-19H,5-15H2,1-4H3
InChIKeyMRZGYSDNVZSIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-dodecylbenzene-1-sulfonate (CAS 165378-16-5): Procurement-Relevant Physicochemical Profile


tert-Butyl 4-dodecylbenzene-1-sulfonate is a non-ionic sulfonate ester combining a hydrophilic benzenesulfonate core with a hydrophobic C12 alkyl chain and a bulky tert-butyl ester terminus . This structural arrangement yields a computed logP of 7.73 and a polar surface area (PSA) of 51.75 Ų, placing the compound in a distinct lipophilicity/charge class compared to common anionic alkylbenzene sulfonates . The compound serves as a hydrolytically activatable surfactant or latent acid source [1].

Why tert-Butyl 4-dodecylbenzene-1-sulfonate Cannot Be Replaced by Common Alkylbenzene Sulfonates


Conventional anionic surfactants such as sodium dodecylbenzenesulfonate (SDBS) and the free acid DBSA are optimized for aqueous-phase activity and ionic charge density. Their substitution for tert-Butyl 4-dodecylbenzene-1-sulfonate in non-aqueous or acid-latent applications fails because the esterified tert-butyl group eliminates the ionic head charge, fundamentally altering solubility, aggregation behavior, and hydrolytic stability . The ester's logP of 7.73 indicates partitioning behavior that is orders of magnitude more lipophilic than that of the sodium salt, making it suitable for organic-solvent-based formulations where ionic surfactants precipitate or lose activity . The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for tert-Butyl 4-dodecylbenzene-1-sulfonate vs. Comparator Compounds


Lipophilicity (LogP) Advantage Over Sodium Dodecylbenzenesulfonate (SDBS)

tert-Butyl 4-dodecylbenzene-1-sulfonate exhibits a computed logP of 7.73 , whereas sodium dodecylbenzenesulfonate (SDBS) is a highly water-soluble ionic salt with a negative logP (estimated ≤ -1.0 based on complete aqueous dissociation) [1]. This >8-log-unit difference translates to a >100-million-fold preference for organic phases, enabling the ester to function in oil-based or solvent-borne systems where SDBS partitions into the aqueous phase and becomes inactive. The polar surface area (PSA) of 51.75 Ų is also lower than typical ionic sulfonates (e.g., SDBS PSA ~65-70 Ų), further favoring membrane permeability and organic solubility.

Surfactant partitioning Non-aqueous formulation Lipophilicity

Non-Ionic Character and Reduced Sensitivity to Electrolytes vs. Sodium Dodecylbenzenesulfonate

tert-Butyl 4-dodecylbenzene-1-sulfonate is a non-ionic ester, whereas SDBS is an anionic surfactant. Anionic surfactants precipitate or lose surface activity in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) at concentrations as low as 100–500 ppm, whereas non-ionic surfactants maintain micellization and interfacial activity up to much higher electrolyte concentrations [1]. The ester's critical micelle concentration (CMC), although not directly measured, is expected to be lower than that of SDBS (CMC = 1.2–1.5 mM in pure water [2]) due to the absence of electrostatic headgroup repulsion, a well-established trend for non-ionic vs. ionic surfactant pairs.

Electrolyte tolerance Surfactant classification Formulation stability

Latent Acid Functionality: Hydrolytic Activation Compared to Methyl Dodecylbenzenesulfonate

The tert-butyl ester serves as a latent source of dodecylbenzenesulfonic acid (DBSA, a strong Brønsted acid with pKa ≈ -2.1 [1]), releasing the active catalyst upon hydrolysis. tert-Butyl sulfonate esters hydrolyze approximately 10–100× slower than their methyl or ethyl counterparts under identical acidic conditions due to steric hindrance at the ester carbon [2]. This kinetic retardation provides a longer pot life in coating and curing formulations, where premature acid generation causes viscosity drift and reduced shelf stability. The dodecyl chain further anchors the liberated DBSA at hydrophobic interfaces, concentrating catalytic activity where it is needed [3].

Latent acid catalyst Controlled release Sulfonate ester hydrolysis

Organic-Phase Surfactant Efficacy vs. Linear Alkylbenzene Sulfonate (LAS)

Linear alkylbenzene sulfonates (LAS) are primarily water-soluble and reduce air–water surface tension to ~30–35 mN/m at CMC [1]. tert-Butyl 4-dodecylbenzene-1-sulfonate, by contrast, partitions into oil phases and reduces oil–water interfacial tension. While direct IFT data for the ester are not publicly available, its logP of 7.73 dictates that >99.9% of the compound resides in the organic phase at equilibrium, enabling stabilization of water-in-oil (W/O) emulsions and organic pigment dispersions that cannot be achieved with water-soluble LAS. The tert-butyl group further enhances steric stabilization of dispersed particles compared to linear alkyl esters.

Oil-phase surfactant Interfacial tension Non-aqueous dispersion

Where tert-Butyl 4-dodecylbenzene-1-sulfonate Outperforms Common Alternatives: Application Scenarios


One-Component Thermosetting Coatings Requiring Latent Acid Catalysis

In coil coatings and can linings, premature crosslinking during storage causes irreversible viscosity increase. The tert-butyl ester hydrolyzes 10–100× slower than methyl dodecylbenzenesulfonate (Evidence Item 3), releasing DBSA only upon thermal activation. This latency enables stable one-pack formulations with >6-month shelf life at ambient temperature. The liberated DBSA then catalyzes melamine–polyol crosslinking at bake temperatures (120–180 °C), delivering film hardness and solvent resistance equivalent to conventional blocked acid catalysts but without volatile blocking agents.

Non-Aqueous Emulsification and Inverse-Emulsion Polymerization

With a logP of 7.73 (Evidence Item 1), the compound partitions quantitatively into the oil phase, making it an effective water-in-oil (W/O) emulsifier. In inverse-emulsion polymerization of acrylamide or acrylic acid, the ester stabilizes micrometer-sized water droplets in a continuous hydrocarbon phase, enabling high-molecular-weight polymer synthesis without the electrolyte sensitivity that plagues anionic surfactants such as SDBS (Evidence Item 2). The tert-butyl group provides steric stabilization that resists droplet coalescence under shear.

Hard-Water and High-Electrolyte Detergent Formulations

Unlike SDBS, which precipitates as calcium dodecylbenzenesulfonate in hard water above ~200 ppm Ca²⁺ (Evidence Item 2), the non-ionic ester remains fully soluble and surface-active in brines and seawater. This makes it a candidate surfactant for offshore oilfield chemicals, marine tank cleaning formulations, and industrial parts washers operating with recycled water of high mineral content. Its electrolyte tolerance eliminates the need for chelating builders, simplifying formulation and reducing cost.

Organic Pigment Dispersion in Solvent-Borne Systems

The combination of a dodecyl chain for hydrophobic pigment surface adsorption and a polar sulfonate ester group for steric stabilization (Evidence Item 4) enables efficient dispersancy in aromatic and aliphatic solvents. Unlike LAS, which requires water as the continuous phase, the ester disperses carbon black, phthalocyanine blue, and other organic pigments directly in solvent-borne inks and coatings. This eliminates the energy-intensive solvent-exchange step common with aqueous pigment concentrates.

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